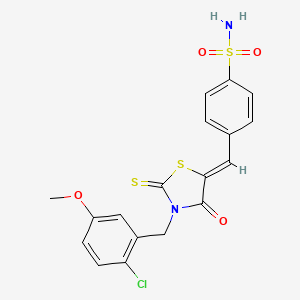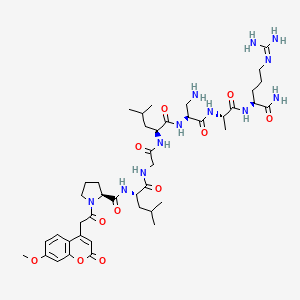
Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-4,7-diol-d6 is a synthetic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-4,7-diol-d6 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenolic compounds and benzopyran derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-4,7-diol-d6 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-4,7-diol-d6 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted benzopyran derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been investigated for its antioxidant properties and its ability to scavenge free radicals, making it a potential candidate for protecting cells from oxidative stress.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with studies showing promising results in inhibiting the growth of cancer cells and reducing inflammation.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
作用机制
The mechanism of action of 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-4,7-diol-d6 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.
Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation and associated symptoms.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and involvement in the Maillard reaction.
3,4-Dihydro-3-(4-methoxyphenyl)-2H-1-benzopyran-4,7-diol: A similar compound with methoxy substitution, studied for its biological activities.
Uniqueness
3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-4,7-diol-d6 stands out due to its deuterium labeling (d6), which can provide unique insights into reaction mechanisms and metabolic pathways. The presence of deuterium can also enhance the compound’s stability and alter its biological activity, making it a valuable tool in scientific research.
属性
分子式 |
C15H14O4 |
|---|---|
分子量 |
264.31 g/mol |
IUPAC 名称 |
6,8-dideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,7-diol |
InChI |
InChI=1S/C15H14O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,15-18H,8H2/i1D,2D,3D,4D,5D,7D |
InChI 键 |
YOSDNAMJVOLJKI-UMCLXPAOSA-N |
手性 SMILES |
[2H]C1=CC2=C(C(=C1O)[2H])OCC(C2O)C3=C(C(=C(C(=C3[2H])[2H])O)[2H])[2H] |
规范 SMILES |
C1C(C(C2=C(O1)C=C(C=C2)O)O)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


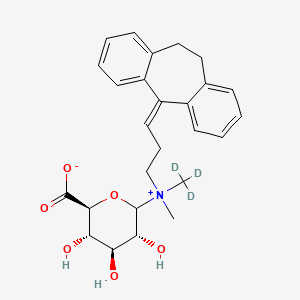




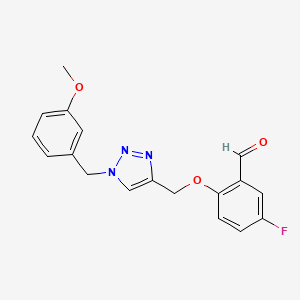
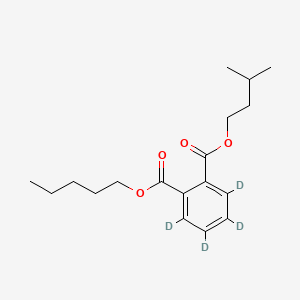
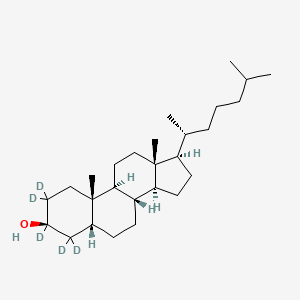
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)
